molecular formula C27H35N3O7 B11154288 N-(2-{[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]amino}-2-oxoethyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

N-(2-{[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]amino}-2-oxoethyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11154288
M. Wt: 513.6 g/mol
InChI Key: ACEFRWYFDOKEAJ-UHFFFAOYSA-N
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Description

N-({[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]CARBAMOYL}METHYL)-2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a decahydroisoquinoline moiety, a chromenyl group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]CARBAMOYL}METHYL)-2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the decahydroisoquinoline derivative, followed by the introduction of the chromenyl group through a series of condensation and cyclization reactions. The final step involves the formation of the acetamide linkage under controlled conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-({[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]CARBAMOYL}METHYL)-2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-({[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]CARBAMOYL}METHYL)-2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-({[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]CARBAMOYL}METHYL)-2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • **N-({[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]CARBAMOYL}METHYL)-2-[(2-OXO-4-METHYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE
  • **N-({[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]CARBAMOYL}METHYL)-2-[(2-OXO-4-ETHYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE

Uniqueness

N-({[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]CARBAMOYL}METHYL)-2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H35N3O7

Molecular Weight

513.6 g/mol

IUPAC Name

N-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetamide

InChI

InChI=1S/C27H35N3O7/c1-2-5-18-12-26(34)37-22-13-20(7-8-21(18)22)36-17-24(32)28-14-23(31)29-15-25(33)30-11-10-27(35)9-4-3-6-19(27)16-30/h7-8,12-13,19,35H,2-6,9-11,14-17H2,1H3,(H,28,32)(H,29,31)

InChI Key

ACEFRWYFDOKEAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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